molecular formula C11H10N2O4 B1616020 2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate CAS No. 40016-70-4

2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate

Cat. No. B1616020
CAS RN: 40016-70-4
M. Wt: 234.21 g/mol
InChI Key: SSXXUNNLZOOPGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography or NMR spectroscopy are often used for this purpose .


Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .

Scientific Research Applications

Antimalarial Activity

The optimized synthesis of certain quinoxaline derivatives has shown promising antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These compounds, characterized by high yields and diastereoselectivity, have demonstrated the potential for development into antimalarial drugs. For example, certain 1,2-dioxane-4-carboxamides displayed activity comparable to natural products like plakortin, with significantly higher activity than their methyl ester analogs (Lombardo et al., 2014).

Anti-Tubercular Agents

Novel 2-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-3-methylquinoxaline-1,4-dioxide derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, highlighting the quinoxaline derivatives as potential anti-tubercular agents (Srinivasarao et al., 2020).

Tumor-Vascular Disrupting Agents

The study of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogues has identified a novel class of tubulin-binding tumor-vascular disrupting agents. These compounds inhibit tumor growth by disrupting tumor vasculature, inducing apoptosis, and inhibiting tumor cell proliferation, representing a new approach to cancer therapy (Cui et al., 2017).

Hydrolysis of Quinoxaline Derivatives

Research on the hydrolysis of quinoxaline derivatives has provided insights into the chemical behavior and stability of these compounds, which could have implications for their storage, handling, and application in various chemical reactions (Iwanami et al., 1964).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and other safety-related issues .

properties

IUPAC Name

methyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-10(11(14)17-2)13(16)9-6-4-3-5-8(9)12(7)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXXUNNLZOOPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318407
Record name 2-(Methoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate

CAS RN

40016-70-4
Record name NSC330180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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